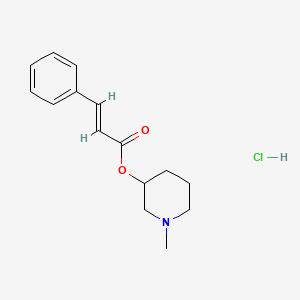![molecular formula C17H23ClN2O3S B5374529 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine](/img/structure/B5374529.png)
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine functions as a selective blocker of the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. By blocking the sigma-1 receptor, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can modulate neurotransmitter release and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can reduce neuropathic pain in animal models by decreasing the release of glutamate, a neurotransmitter that plays a key role in pain signaling. 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the hypothalamic-pituitary-adrenal axis, a system that regulates stress response. Additionally, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, its potency and efficacy can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
There are several potential future directions for 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine research, including its use in combination with other drugs for enhanced therapeutic effects, its application in the treatment of other neurological disorders such as Alzheimer's disease, and the development of more potent and selective sigma-1 receptor antagonists. Additionally, studies investigating the long-term effects of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine on cognitive function and behavior are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Its selective blockade of the sigma-1 receptor allows for more precise modulation of cellular processes, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. With its potential therapeutic applications and future directions for research, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is an exciting area of study in the field of neuroscience.
合成方法
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzene sulfonamide with proline to form 1-[(4-chlorophenyl)sulfonyl]proline. This intermediate is then reacted with 4-methylpiperidine to obtain 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine.
科学研究应用
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has shown promising results in various scientific research applications, including its potential as a treatment for neuropathic pain, anxiety, and depression. Studies have also investigated its effects on cognitive function, addiction, and neuroprotection.
属性
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCIWZLBAADWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)

![6-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![1'-[(4-methylpyrimidin-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5374522.png)
![N-[1-(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-4-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5374537.png)
![1-(4-bromophenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5374548.png)